

An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzoylacetonitrile

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Compound of Interest

Compound Name: 2-Methylbenzoylacetonitrile

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Introduction

2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β -ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a benzoyl group substituted with a methyl group at the ortho position and an adjacent nitrile functionality, imparts unique reactivity that makes it a valuable building block for the synthesis of diverse heterocyclic systems and other complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for laboratory and developmental applications.

Chemical and Physical Properties

2-Methylbenzoylacetonitrile is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	35276-81-4	[1]
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.19 g/mol	[2]
Appearance	White crystals	
Melting Point	81-87 °C	
Synonyms	3-(2-methylphenyl)-3-oxopropanenitrile, 3-Oxo-3-o-tolylpropanenitrile	[1][2]

Synthesis of 2-Methylbenzoylacetoneitrile

A general and effective method for the synthesis of β -ketonitriles, including **2-Methylbenzoylacetoneitrile**, involves the transition-metal-catalyst-free reaction of amides and acetoneitrile. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3-Oxo-3-(o-tolyl)propanenitrile

Materials:

- 2-Methyl-N-phenyl-N-tosylbenzamide (or a similar activated amide of 2-methylbenzoic acid)
- Acetoneitrile
- Suitable solvent (e.g., anhydrous THF)
- Strong base (e.g., NaH or LiHMDS)
- Silica gel for column chromatography
- n-hexane and Ethyl acetate for elution

Procedure:

- To a solution of the activated amide of 2-methylbenzoic acid (1.0 mmol) in anhydrous solvent, add the strong base (2.0 mmol) at 0 °C under an inert atmosphere.
- Stir the mixture for 15 minutes at this temperature.
- Add acetonitrile (3.0 mmol) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the appropriate time until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 3-oxo-3-(o-tolyl)propanenitrile.[3]

Spectral Data

The structural confirmation of **2-Methylbenzoylacetonitrile** is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the reported ¹H and ¹³C NMR spectral data for 3-Oxo-3-(o-tolyl)propanenitrile. [3]

¹H NMR (500 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the aromatic protons, the methylene protons, and the methyl protons.)

¹³C NMR (126 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.)

Infrared (IR) Spectroscopy

A representative IR spectrum of a β -ketonitrile would exhibit characteristic absorption bands. For 3-Oxo-3-(o-tolyl)propanenitrile, the following peaks are expected:

- $\sim 2260\text{ cm}^{-1}$: $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.[3]
- $\sim 1690\text{ cm}^{-1}$: $\text{C}=\text{O}$ stretching vibration of the ketone group.[3]
- Aromatic C-H and C=C stretching vibrations: In the regions of $3100\text{-}3000\text{ cm}^{-1}$ and $1600\text{-}1450\text{ cm}^{-1}$, respectively.

Reactivity and Synthetic Applications

The reactivity of **2-Methylbenzoylacetonitrile** is primarily centered around the electrophilic nature of the carbonyl and nitrile groups, as well as the acidic α -protons of the methylene group. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds.

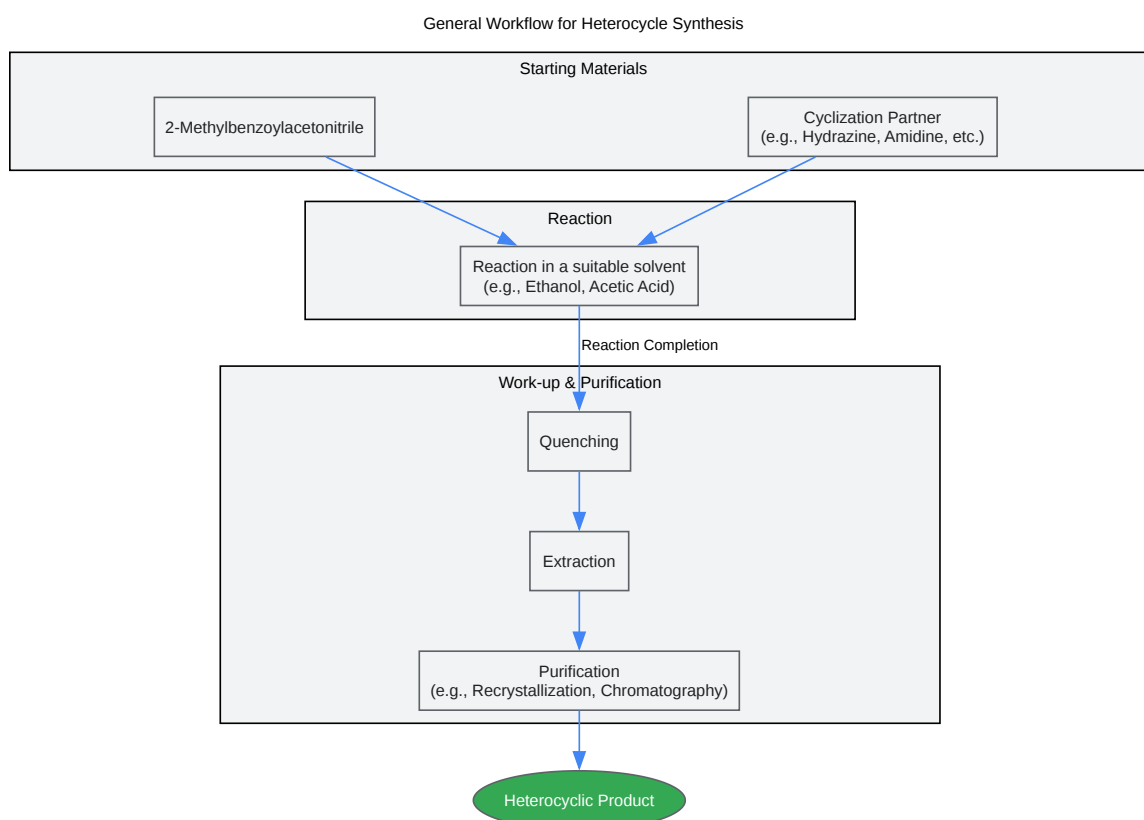
General Reactivity of β -Ketonitriles

β -Ketonitriles are valuable synthons in organic synthesis. The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations, including:

- Cyclization Reactions: They are common starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes through condensation reactions with various reagents.[4]
- Multicomponent Reactions (MCRs): Their ability to react with multiple components in a single step makes them ideal candidates for generating molecular diversity in drug discovery.[4]
- Reactions at the Methylene Group: The acidic protons of the methylene bridge can be deprotonated to form a stabilized carbanion, which can then participate in various alkylation and acylation reactions.

Experimental Workflow for Heterocycle Synthesis

The following diagram illustrates a general workflow for the synthesis of heterocyclic compounds starting from a β -ketonitrile like **2-Methylbenzoylacetonitrile**.



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Caption: General workflow for synthesizing heterocycles from **2-Methylbenzoylacetonitrile**.

Safety and Handling

2-Methylbenzoylacetonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylbenzoylacetonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its chemical properties, a general synthetic protocol, available spectral data, and an outline of its reactivity. The provided information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new chemical entities. Further research into the specific biological activities and reaction mechanisms of **2-Methylbenzoylacetonitrile** and its derivatives is warranted to fully explore its potential in drug discovery and development.

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